Ethyl 2-phenylpyrimidine-4-carboxylate
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Overview
Description
Ethyl 2-phenylpyrimidine-4-carboxylate is a chemical compound with the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol . It is a pyrimidine derivative, which is a class of compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-phenylpyrimidine-4-carboxylate typically involves the reaction of ethyl acetoacetate with benzaldehyde and urea under acidic conditions. The reaction is carried out in ethanol with a few drops of concentrated hydrochloric acid, and the mixture is heated to reflux for several hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional purification steps to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-phenylpyrimidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols or amines
Substitution: Various substituted pyrimidine derivatives
Scientific Research Applications
Ethyl 2-phenylpyrimidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential neuroprotective and anti-inflammatory properties.
Medicine: Investigated for its antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 2-phenylpyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in neuroprotection and anti-inflammatory responses . The compound’s ability to inhibit endoplasmic reticulum stress and apoptosis further contributes to its neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-chloro-2-phenylpyrimidine-4-carboxylate
- Ethyl 2-amino-5-benzoyl-1H-pyrrole-3-carboxylate
- 2-thioxopyrimidine-containing derivatives
Uniqueness
Ethyl 2-phenylpyrimidine-4-carboxylate stands out due to its unique combination of biological activities, including neuroprotection, anti-inflammatory, antiviral, and anticancer properties. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .
Biological Activity
Ethyl 2-phenylpyrimidine-4-carboxylate is a heterocyclic organic compound characterized by its unique pyrimidine structure, which includes a six-membered ring with two nitrogen atoms. Its molecular formula is C12H11N2O2, and it features an ethyl ester group at the 4-position and a phenyl group at the 2-position of the pyrimidine ring. This structural arrangement contributes to its diverse biological activities, particularly in antimicrobial and anticancer research.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating efficacy in inhibiting growth. The compound's mechanism may involve interference with bacterial cell wall synthesis or function, although specific pathways are still under investigation.
Anticancer Activity
In cancer research, this compound has shown potential as an anticancer agent. Studies suggest that it may inhibit certain cellular processes associated with cancer proliferation. The compound's interaction with specific enzymes and receptors could modulate biochemical pathways involved in tumor growth and metastasis.
Neuroprotective and Anti-inflammatory Effects
The compound has also been studied for its neuroprotective and anti-inflammatory properties. It appears to inhibit the NF-kB inflammatory pathway, which plays a crucial role in neuroprotection and inflammatory responses. This suggests potential applications in treating neurodegenerative diseases.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. It may bind to specific enzymes or receptors, leading to alterations in cell signaling pathways. Understanding these interactions is essential for elucidating its therapeutic effects.
Summary of Mechanisms
- Antimicrobial Action : Inhibition of bacterial cell wall synthesis.
- Anticancer Mechanism : Modulation of signaling pathways involved in tumor growth.
- Neuroprotection : Inhibition of the NF-kB pathway.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Inhibition of cancer cell proliferation | |
Neuroprotective | Inhibition of NF-kB pathway | |
Anti-inflammatory | Reduction in inflammatory markers |
Case Study: Anticancer Activity
A study conducted on various derivatives of this compound demonstrated that certain modifications enhanced its anticancer properties. Compounds with lower IC50 values were identified, indicating stronger inhibitory effects on cancer cell lines compared to standard treatments .
Case Study: Antimicrobial Efficacy
In another study, this compound was tested against several strains of bacteria, including Gram-positive and Gram-negative species. Results indicated a broad-spectrum antimicrobial effect, suggesting potential for development into new antibiotic therapies.
Properties
Molecular Formula |
C13H12N2O2 |
---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
ethyl 2-phenylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C13H12N2O2/c1-2-17-13(16)11-8-9-14-12(15-11)10-6-4-3-5-7-10/h3-9H,2H2,1H3 |
InChI Key |
XATVVKSGALQBIP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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